4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
Description
Introduction and Chemical Classification
4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole belongs to the isoxazole family of heterocyclic compounds, which are characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom. These compounds represent a significant class within heterocyclic chemistry due to their electron-rich nature and the unique positioning of the heteroatoms within the ring structure. The isoxazole framework serves as a fundamental building block in medicinal chemistry, with numerous derivatives finding applications in pharmaceutical research and drug development. The specific compound under investigation demonstrates the sophisticated level of substitution that can be achieved on the isoxazole core, incorporating three distinct substituents that contribute to its chemical and biological properties.
The classification of this compound extends beyond simple heterocyclic categorization, as it incorporates elements of organochlorine chemistry through its multiple chlorine substituents, cycloalkyl chemistry via the cyclopropyl group, and aromatic chemistry through the dichlorophenyl moiety. This multi-faceted chemical identity positions the compound at the intersection of several important areas of organic chemistry, making it a valuable subject for both theoretical study and practical application. The compound exemplifies the modern approach to drug design, where multiple pharmacophoric elements are combined within a single molecular framework to achieve desired biological activity and selectivity.
Historical Development of Isoxazole Chemistry
The foundation of isoxazole chemistry traces back to the early twentieth century, when significant pioneering work established the fundamental understanding of these heterocyclic systems. The first major contribution to isoxazole chemistry was made by Claisen in 1903, who successfully synthesized the parent isoxazole compound through the oximation of propargylaldehyde acetal. This landmark achievement established the basic synthetic methodology that would serve as a foundation for future developments in the field. Claisen's work demonstrated the feasibility of constructing the isoxazole ring system and provided the first glimpse into the unique reactivity patterns that would characterize this class of compounds.
Following Claisen's initial breakthrough, the field of isoxazole chemistry experienced steady growth throughout the twentieth century, with researchers developing increasingly sophisticated synthetic methodologies and exploring the biological potential of these compounds. The development of cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, emerged as a powerful tool for isoxazole synthesis. This methodology allowed for the preparation of highly substituted isoxazole derivatives with precise control over regiochemistry and stereochemistry. The evolution of synthetic methods has been accompanied by growing recognition of the pharmaceutical importance of isoxazole-containing compounds, leading to their incorporation into numerous drug discovery programs.
The modern era of isoxazole chemistry has been characterized by the development of environmentally benign synthetic procedures and the exploration of novel reaction conditions. Recent advances have included the use of deep eutectic solvents, continuous flow processes, and metal-catalyzed transformations. These developments have made isoxazole synthesis more accessible and sustainable, while also expanding the scope of achievable structural diversity. The historical progression from Claisen's initial synthesis to contemporary sophisticated methodologies illustrates the maturation of isoxazole chemistry as a vital area of heterocyclic research.
Position of this compound in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound occupies a unique position as a highly functionalized five-membered heterocycle containing both nitrogen and oxygen atoms. The isoxazole ring system belongs to the azole family, which represents one of the most important classes of heterocyclic compounds in medicinal chemistry. The presence of both nitrogen and oxygen heteroatoms in adjacent positions creates a distinctive electronic environment that influences both the chemical reactivity and biological activity of the compound. This electronic arrangement results in an electron-rich heterocycle that can participate in various chemical transformations and biological interactions.
The compound exemplifies the trend toward increasing structural complexity in modern heterocyclic chemistry, where multiple functional groups are strategically positioned to achieve specific chemical and biological properties. The chloromethyl substituent at the 4-position provides an electrophilic center that can undergo nucleophilic substitution reactions, while the cyclopropyl group at the 5-position introduces conformational constraints and unique steric effects. The 2,6-dichlorophenyl substituent at the 3-position contributes significant electronic effects through its halogen substituents and aromatic character. This combination of substituents creates a complex molecular architecture that can interact with biological targets through multiple mechanisms.
The photochemical properties of isoxazole compounds, including their tendency to rearrange to oxazole derivatives under ultraviolet irradiation, add another dimension to their chemical behavior. This photoreactivity has been exploited in various applications, including photoaffinity labeling and chemoproteomic studies. The weak nitrogen-oxygen bond in the isoxazole ring makes these compounds particularly susceptible to photochemical transformations, which can proceed through azirine intermediates. Understanding these photochemical properties is crucial for the proper handling and application of isoxazole derivatives in research and development contexts.
Nomenclature and Identification Systems
The systematic nomenclature of heterocyclic compounds follows established protocols that allow for unambiguous identification of complex molecular structures through standardized naming conventions. For isoxazole derivatives, the nomenclature system builds upon the fundamental isoxazole framework while incorporating specific rules for the designation of substituents and their positions. The naming process involves identifying the heterocyclic core, numbering the ring positions according to established priorities, and systematically describing each substituent with appropriate locants. This systematic approach ensures that complex structures can be communicated clearly and unambiguously within the scientific community.
The development of computer-assisted nomenclature systems has greatly enhanced the accuracy and consistency of chemical naming, particularly for complex heterocyclic compounds. These systems incorporate the full range of nomenclature rules and can generate standardized names that conform to international conventions. The integration of nomenclature systems with chemical databases has created powerful tools for chemical information management and retrieval. These developments have been particularly important for pharmaceutical research, where precise identification of chemical structures is critical for regulatory compliance and scientific communication.
International Union of Pure and Applied Chemistry Naming Conventions
The International Union of Pure and Applied Chemistry naming system for this compound follows the established conventions for heterocyclic nomenclature, which prioritize the systematic description of ring structure and substituent patterns. According to these conventions, the compound name begins with the identification of the isoxazole core as the primary heterocyclic system, followed by the systematic enumeration of substituents with their corresponding position numbers. The numbering system for isoxazole places the oxygen atom at position 1 and the nitrogen atom at position 2, with carbon atoms occupying positions 3, 4, and 5.
The systematic name construction follows the general format of combining locants, prefixes, and suffixes according to established hierarchical rules. For the compound under discussion, the chloromethyl group at position 4 is designated as "4-(chloromethyl)", the cyclopropyl group at position 5 as "5-cyclopropyl", and the dichlorophenyl group at position 3 as "3-(2,6-dichlorophenyl)". The complete International Union of Pure and Applied Chemistry name thus becomes "this compound", which provides a complete and unambiguous description of the molecular structure. This systematic approach ensures that the compound can be identified uniquely and consistently across different databases and literature sources.
The International Union of Pure and Applied Chemistry nomenclature system also provides standardized methods for describing stereochemical features when present, though the specific compound under discussion does not exhibit stereoisomerism at the isoxazole ring level. However, the potential for restricted rotation around certain bonds due to steric hindrance from the bulky substituents may create conformational preferences that could be relevant for biological activity. The systematic naming conventions ensure that such structural features can be incorporated into the nomenclature when necessary for complete structural specification.
Common Synonyms and Registry Numbers
The compound this compound is identified by several registry numbers and synonyms that facilitate its recognition across different chemical databases and literature sources. The primary Chemical Abstracts Service registry number for this compound is 1268245-50-6, which serves as the definitive identifier in most chemical databases. This registry number provides a unique and permanent identifier that remains constant regardless of nomenclature variations or database updates. The Chemical Abstracts Service system represents the most comprehensive and widely used chemical registry, making this number essential for literature searching and regulatory documentation.
Alternative naming conventions may describe the compound using slightly different terminology while referring to the same molecular structure. Common variations include "4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole" and "Isoxazole, 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-". These variations reflect different approaches to heterocyclic nomenclature and may appear in various databases or literature sources. The molecular formula C₁₃H₁₀Cl₃NO and molecular weight of 302.58 grams per mole serve as additional identifying characteristics that can be used to confirm the identity of the compound.
Database identifiers beyond the Chemical Abstracts Service registry number include various proprietary codes used by chemical suppliers and research institutions. These may include catalog numbers such as those found in commercial chemical databases, though specific vendor codes can vary between suppliers. The compound may also be referenced by experimental codes or project numbers in pharmaceutical research contexts, though these identifiers typically have limited distribution outside of specific research programs. Understanding the various naming conventions and registry systems is crucial for comprehensive literature searching and chemical procurement activities.
General Properties of Isoxazole-based Compounds
Isoxazole-based compounds exhibit a distinctive set of physical and chemical properties that arise from the unique electronic structure of the five-membered heterocyclic ring containing nitrogen and oxygen atoms in adjacent positions. The electron-rich nature of the isoxazole ring system contributes to its aromatic stability while maintaining sufficient reactivity for synthetic transformations and biological interactions. The presence of both nitrogen and oxygen heteroatoms creates a dipolar character that influences solubility, intermolecular interactions, and biological membrane permeability. These fundamental properties form the basis for understanding the behavior of more complex isoxazole derivatives, including substituted compounds like this compound.
The chemical reactivity of isoxazole compounds is characterized by their susceptibility to photochemical transformations, particularly under ultraviolet irradiation conditions. The weak nitrogen-oxygen bond in the ring system can undergo cleavage to generate reactive intermediates, including azirine species that can subsequently react with nucleophiles. This photochemical reactivity has been exploited in various research applications, including photoaffinity labeling studies and synthetic methodologies. The thermal stability of isoxazole compounds varies depending on the nature and position of substituents, with electron-withdrawing groups generally enhancing stability while electron-donating groups may increase reactivity.
Table 1: Comparative Properties of Isoxazole and Related Heterocycles
| Compound | Molecular Formula | Molecular Weight | Heteroatoms | Ring Size |
|---|---|---|---|---|
| Isoxazole | C₃H₃NO | 69.06 | N, O | 5 |
| Oxazole | C₃H₃NO | 69.06 | N, O | 5 |
| Pyrazole | C₃H₄N₂ | 68.08 | N, N | 5 |
| Furan | C₄H₄O | 68.07 | O | 5 |
| Pyrrole | C₄H₅N | 67.09 | N | 5 |
The biological properties of isoxazole derivatives encompass a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. These diverse biological activities arise from the ability of isoxazole compounds to interact with various biological targets through multiple mechanisms, including enzyme inhibition, receptor binding, and membrane interactions. The structural modifications possible on the isoxazole scaffold allow for fine-tuning of biological activity and selectivity, making these compounds attractive candidates for drug development programs. The incorporation of specific substituents can enhance potency, improve selectivity, or modify pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXZDUEXDDCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Ring Formation
The isoxazole core is most commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. Metal-free methods have been developed to avoid transition metal catalysts, using in situ generation of nitrile oxides from oximes or hydroximoyl chlorides under mild conditions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Hydroximoyl chloride + base (e.g., K2CO3) in THF | Generation of nitrile oxide |
| 2 | Nitrile oxide + dipolarophile (alkyne or alkene) | Cycloaddition to isoxazole ring |
Microwave irradiation can be employed to increase the reaction rate and yield.
Chloromethyl Group Installation
The chloromethyl group at the 4-position of the isoxazole ring is generally introduced by halogenation of a corresponding methyl or hydroxymethyl precursor. Common reagents include thionyl chloride or other chlorinating agents under mild conditions to avoid ring degradation.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of hydroximoyl chloride | Reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with base | Precursor for nitrile oxide generation |
| 2 | 1,3-Dipolar cycloaddition | Hydroximoyl chloride + 2,6-dichlorophenyl-substituted alkyne, K2CO3, microwave irradiation | Formation of isoxazole core with 2,6-dichlorophenyl group |
| 3 | Cyclopropyl group introduction | Using cyclopropyl-substituted dipolarophile or post-cyclization modification | Ensures regioselective substitution |
| 4 | Chloromethylation | Treatment with thionyl chloride or chlorinating agent in inert solvent (e.g., DCM) at 0-25°C | Installation of chloromethyl group at 4-position |
Reaction Conditions and Reagents Summary
| Parameter | Typical Conditions/Examples |
|---|---|
| Solvents | THF, dichloromethane (DCM), dimethylformamide (DMF) |
| Bases | Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), triethylamine |
| Temperature | 0°C to 80°C, often room temperature to mild heating |
| Catalysts | Generally metal-free; sometimes 18-crown-6 for phase transfer |
| Chlorinating Agents | Thionyl chloride (SOCl2), oxalyl chloride |
| Reaction Time | 6 to 10 hours for cycloaddition; chloromethylation varies |
Research Findings and Optimization Notes
- Metal-free synthetic routes provide environmentally friendly and efficient access to isoxazole derivatives, avoiding costly and toxic metal catalysts.
- Microwave-assisted cycloaddition significantly improves reaction rates and yields compared to conventional heating.
- Chloromethylation requires careful temperature control to prevent ring opening or side reactions; inert solvents and mild bases improve selectivity.
- The choice of base and solvent critically affects the yield and purity of the final product, with carbonate bases and polar aprotic solvents favored.
Data Table: Summary of Preparation Parameters
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitrile oxide generation | Hydroximoyl chloride + K2CO3 in THF | >90 | In situ generation, mild conditions |
| Cycloaddition | Nitrile oxide + substituted alkyne, microwave, K2CO3 | 85-95 | Metal-free, regioselective ring formation |
| Cyclopropyl group introduction | Cyclopropyl-substituted precursor or cyclopropanation | 80-90 | Requires regioselective control |
| Chloromethylation | Thionyl chloride in DCM, 0-25°C | 70-85 | Sensitive step, requires careful control |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety serves as a key site for nucleophilic displacement, enabling diverse functionalization:
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Etherification : Reacts with phenolic hydroxyl groups under basic conditions to form aryl ether linkages. For example, coupling with substituted phenols yields derivatives like 2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropane derivatives .
-
Thioether Formation : Substitution with thiols generates sulfanyl-methyl derivatives, though specific examples require optimization of thiophiles and bases .
Table 1: Representative Substitution Reactions
| Nucleophile | Product Class | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenol | Aryl ethers | K2CO3, DMF, 80°C | 70-85% | |
| Amines | Secondary amines (limited data) | Pyridine, CHCl3, 0°C (slow add) | ~50% |
Sulfonamide Formation
The chloromethyl group undergoes sulfonation followed by coupling with amines to form sulfonamide derivatives:
-
Chlorosulfonation : Treatment with chlorosulfonic acid converts -CH2Cl to -SO2Cl, producing intermediates like benzenesulfonyl chloride analogs .
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Amine Coupling : Reaction with primary/secondary amines (e.g., aniline, piperidine) yields sulfonamides, critical in medicinal chemistry for bioactivity modulation .
Key Example :
Synthesis of 2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-1-methylcyclopropane-1-sulfonamide derivatives achieved via slow addition of sulfonyl chloride to amines in pyridine/CHCl3 .
Cyclopropane Functionalization
The cyclopropyl group adjacent to the oxazole ring participates in ring-opening or strain-driven reactions:
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Electrophilic Attack : Reacts with strong electrophiles (e.g., H2SO4) at the cyclopropane’s strained C-C bonds, though this risks decomposition .
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Cross-Coupling : Limited data suggest potential for transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura), but steric hindrance from dichlorophenyl may reduce efficiency .
Oxazole Ring Reactivity
The 1,2-oxazole core shows limited participation due to electron-withdrawing effects from the dichlorophenyl and cyclopropyl groups:
Scientific Research Applications
Antimicrobial Properties
Research indicates that oxazole derivatives, including 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole, exhibit a broad spectrum of antimicrobial activities. A study highlighted the synthesis of various oxazole derivatives and their evaluation against multiple bacterial strains. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 62.5 | 31.25 |
| Ciprofloxacin | 15.60 | 31.25 |
| Chloramphenicol | 15.60 | 31.25 |
Antifungal Activity
In addition to antibacterial properties, oxazole derivatives have shown antifungal activity. The compound was tested against Candida albicans and exhibited moderate activity comparable to established antifungal agents like fluconazole .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include halogenation and cyclization processes. The chloromethyl group enhances the reactivity of the compound, allowing for further functionalization through nucleophilic substitution reactions.
Common Synthetic Steps:
- Halogenation : Introduction of the chloromethyl group via chloromethylation of the corresponding oxazole precursor.
- Cyclization : Formation of the oxazole ring through condensation reactions involving appropriate carbonyl compounds.
- Purification : Use of chromatography techniques to isolate the desired product.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Patel et al., a series of oxazole derivatives were synthesized and evaluated for their antimicrobial potential against various pathogens including E. coli, S. aureus, and fungi such as A. niger. The results indicated that compounds containing the oxazole moiety exhibited enhanced antimicrobial activity compared to traditional antibiotics .
Case Study 2: Pharmaceutical Development
Another investigation focused on the use of oxazoles in drug development for treating infections caused by resistant bacterial strains. The study demonstrated that modifications to the oxazole structure could lead to compounds with improved efficacy and lower toxicity profiles compared to existing treatments .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 4
The reactivity and biological activity of oxazole derivatives are heavily influenced by substituents at position 4. Key analogs include:
- Chloromethyl vs. Ester : The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it a precursor for further derivatization. In contrast, the methyl ester in the analog is a prodrug motif that may hydrolyze to a carboxylic acid in vivo, altering pharmacokinetics .
- Chloromethyl vs. Methoxy-Piperidine: The methoxy-piperidine-indole substituent in the FXR agonist introduces steric bulk and polarity, favoring receptor binding .
Substituent Variations at Position 5
The cyclopropyl group at position 5 distinguishes the target compound from analogs with alternative substituents:
- Cyclopropyl vs. Isopropyl’s flexibility could enhance membrane permeability but reduce binding specificity .
Shared Features and Divergences
- Constant 2,6-Dichlorophenyl Group : All analogs retain the 2,6-dichlorophenyl group at position 3, which contributes to lipophilicity and π-π stacking interactions with hydrophobic protein pockets.
- Divergent Pharmacological Profiles :
Biological Activity
4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is a heterocyclic compound with potential therapeutic applications. Its unique structure contributes to its biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological activities reported for this compound, including data from various studies, case analyses, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C13H10Cl3NO
- Molecular Weight: 302.58 g/mol
- CAS Number: 1268245-50-6
- Purity: 97% .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Against Cancer Cell Lines: In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating its potential as a chemotherapeutic agent .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| HeLa | 2.41 | Inhibition of cell proliferation |
| U-937 (leukemia) | Sub-micromolar | Apoptotic pathway activation |
Apoptosis Induction
Flow cytometry analyses revealed that this compound effectively induces apoptosis in treated cancer cells. The compound was shown to increase p53 expression levels and caspase-3 cleavage in MCF-7 cells, which are critical markers for apoptosis .
Study on MCF-7 Cells
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers:
-
Experimental Setup:
- Concentrations tested: 0.1 µM to 10 µM.
- Duration: 48 hours.
-
Findings:
- Significant increase in Annexin V-positive cells at concentrations above 0.5 µM.
- Activation of caspase pathways was confirmed through Western blot analysis.
Comparative Analysis with Other Compounds
In comparative studies with standard chemotherapeutics like doxorubicin, this compound demonstrated comparable or superior efficacy against specific cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions. For example, chlorinated intermediates can be prepared via condensation of substituted benzaldehydes with hydroxylamine hydrochloride under alkaline conditions, followed by cyclization with acetylacetone derivatives . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. For chloromethylation, using POCl₃ or PCl₅ as chlorinating agents in anhydrous conditions improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- X-ray crystallography for unambiguous determination of bond lengths, angles, and stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–2.0 ppm; aromatic protons from dichlorophenyl groups at δ 7.3–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₀Cl₃NO: 316.0) .
Q. What safety protocols are essential when handling this chlorinated oxazole derivative?
- Methodological Answer :
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
- Store in airtight containers away from moisture to prevent hydrolysis of the chloromethyl group.
- Emergency procedures for spills: neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the chloromethyl group. Key parameters:
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism of the cyclopropyl group). Strategies include:
- Variable-temperature NMR to observe coalescence of split peaks.
- 2D NMR (COSY, NOESY) to confirm through-space interactions.
- Computational simulation of spectra using software like ACD/Labs or MestReNova .
Q. How does the steric bulk of the cyclopropyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
